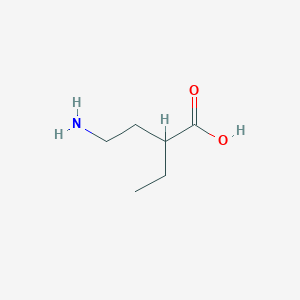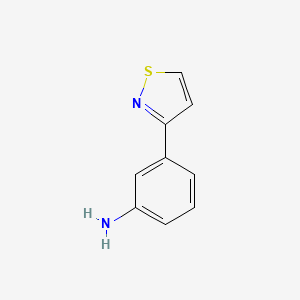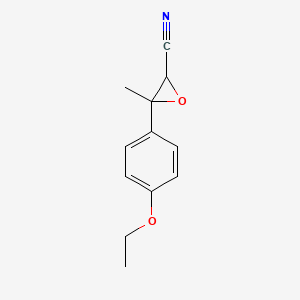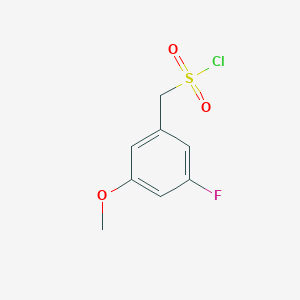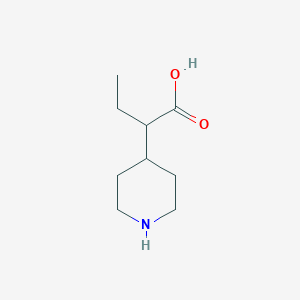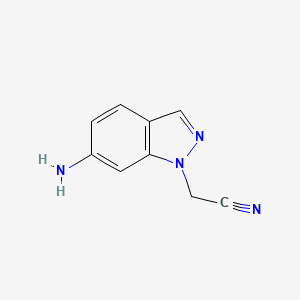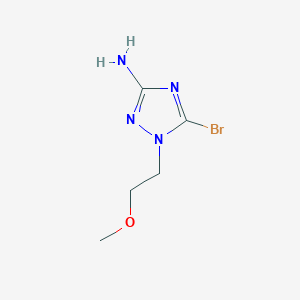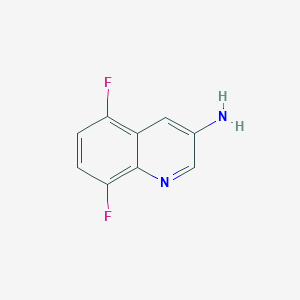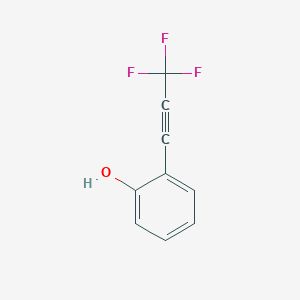
1,4,7-Tribromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Tribromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form isoquinoline-1,3-dione derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully de-brominated isoquinoline derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation reactions can produce isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives .
Scientific Research Applications
1,4,7-Tribromoisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The unique properties of brominated isoquinolines make them useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,4,7-Tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. For example, brominated isoquinolines have been shown to exhibit anticancer and antiviral activities by inhibiting key enzymes involved in cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: A mono-brominated derivative of isoquinoline with similar chemical properties but different biological activities.
1,3,5-Tribromoisoquinoline: Another tribrominated isoquinoline with bromine atoms at different positions, leading to distinct reactivity and applications.
Uniqueness
1,4,7-Tribromoisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activities. The presence of three bromine atoms at positions 1, 4, and 7 can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
Molecular Formula |
C9H4Br3N |
|---|---|
Molecular Weight |
365.85 g/mol |
IUPAC Name |
1,4,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChI Key |
SBVINSZFJGXUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


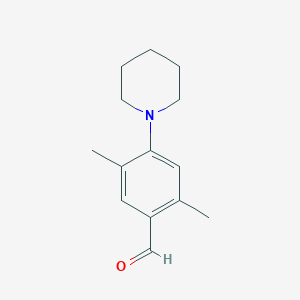
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)


